Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate
Description
Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate is a halogenated quinoline derivative with a bromine atom at position 4, a methoxy group at position 6, and an ethyl ester at position 2. The bromine and methoxy substituents likely influence its electronic properties, reactivity, and biological interactions, making it a candidate for further functionalization in drug discovery pipelines.
Properties
IUPAC Name |
ethyl 4-bromo-6-methoxyquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3/c1-3-18-13(16)10-7-15-11-5-4-8(17-2)6-9(11)12(10)14/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGFRMBBTLWQHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677906 | |
| Record name | Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872714-50-6 | |
| Record name | Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of biological systems, particularly in understanding the role of quinoline derivatives in biological processes.
Medicine: It has potential therapeutic applications, including antimicrobial, antifungal, and anticancer properties.
Industry: It is used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate exerts its effects involves interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.
Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, or immune responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s closest analogs differ in halogen type, substituent positions, or additional functional groups. Key examples include:
- Positional Effects : Bromine at position 4 (target compound) vs. position 6 (analogs) alters steric and electronic profiles, impacting reactivity in cross-coupling reactions .
- Functional Groups : Methoxy groups (e.g., at position 6 or 7) increase solubility and modulate metabolic stability compared to halogens alone .
Physicochemical Properties
- Molecular Weight and Polarity: Bromine and methoxy substituents increase molecular weight and polarity compared to non-halogenated quinolines, affecting pharmacokinetic properties like LogP and bioavailability .
Biological Activity
Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Overview of this compound
This compound is a quinoline derivative that has been studied for its interactions with various biological systems. Its structure includes a bromine atom and a methoxy group, which contribute to its biological activity.
The compound's mechanism of action involves interaction with multiple molecular targets, including enzymes and receptors. The presence of the bromine atom and the ester functional group enhances its binding affinity to these targets, potentially modulating various signaling pathways related to cell growth, apoptosis, and immune responses.
Key Molecular Targets
- Enzymes : this compound may inhibit specific enzymes involved in metabolic pathways.
- Receptors : It has the potential to modulate receptor activity, influencing cellular responses.
Biological Activities
This compound exhibits several biological activities:
- Antimicrobial Activity : Studies indicate that this compound shows promising antimicrobial properties against various pathogens.
- Antifungal Properties : It has demonstrated effectiveness against fungal strains, making it a candidate for antifungal drug development.
- Anticancer Potential : Research suggests that the compound may inhibit cancer cell proliferation through its action on cellular signaling pathways .
Antimicrobial Studies
A recent study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results showed an IC50 value indicating significant antibacterial activity, particularly against Gram-positive bacteria.
| Bacterial Strain | IC50 (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 30 |
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, it exhibited an IC50 value of 10 µM against HCT116 colorectal cancer cells and 12 µM against PC3 prostate cancer cells .
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 10 |
| PC3 | 12 |
| MCF7 | 15 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
